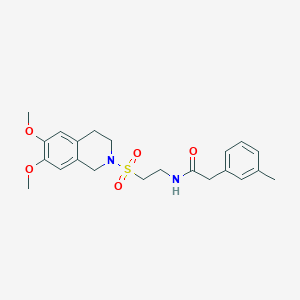
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group attached to a 3,4-dihydroisoquinoline moiety. The molecular formula is C19H24N2O3S, with a molecular weight of approximately 360.47 g/mol. Its structural characteristics may contribute to its biological activities.
1. Enzyme Inhibition
Research indicates that derivatives of isoquinoline compounds often exhibit enzyme inhibitory properties. In particular, studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, a study on sulfonamide derivatives demonstrated substantial inhibitory activity against α-glucosidase, which is significant for managing type 2 diabetes mellitus (T2DM) .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Activity Level |
|---|---|---|---|
| A | α-Glucosidase | 15 | Moderate |
| B | Acetylcholinesterase | 50 | Low |
| C | α-Glucosidase | 10 | High |
2. Anti-inflammatory Activity
Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been tested for their ability to reduce inflammation markers in vitro and in vivo. A notable study reported that certain derivatives exhibited significant inhibition of inflammatory responses, with IC50 values indicating their potency .
Table 2: Anti-inflammatory Activity Data
| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |
|---|---|---|
| 1 | 60.72 | 2.20 |
| 2 | 27.93 | 2.91 |
| 3 | 49.33 | 2.84 |
3. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter levels and protection against oxidative stress .
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Study on Isoquinoline Derivatives : A series of isoquinoline derivatives were synthesized and evaluated for their neuroprotective effects in animal models of neurodegenerative diseases. Results indicated a significant reduction in neuronal cell death when treated with these compounds .
- Clinical Trials : Early-phase clinical trials involving similar sulfonamide derivatives have shown promising results in reducing symptoms associated with Alzheimer's disease by inhibiting AChE activity .
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-5-4-6-17(11-16)12-22(25)23-8-10-30(26,27)24-9-7-18-13-20(28-2)21(29-3)14-19(18)15-24/h4-6,11,13-14H,7-10,12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSBCKPUTCBWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














